![molecular formula C8H7FO2 B1282677 4-(Fluoromethyl)benzoic Acid CAS No. 118507-45-2](/img/structure/B1282677.png)
4-(Fluoromethyl)benzoic Acid
Overview
Description
4-(Fluoromethyl)benzoic acid is used as an intermediate in organic synthesis . For instance, it is used to synthesize N-cuccinimidyl 4- [18F]-fluorobenzoate, which is used for the 18 F labeling of antibodies .
Synthesis Analysis
The synthesis of 4-(Fluoromethyl)benzoic acid can be achieved through the reaction of 4-chloromethyl-benzoic acid with AqNO in the presence of H . The reaction was carried out in acetonitrile with stirring for 20 minutes, under a slow nitrogen current .Molecular Structure Analysis
The molecular formula of 4-(Fluoromethyl)benzoic acid is C8H7FO2 . The InChI code is 1S/C8H7FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) .Scientific Research Applications
Chemical Synthesis
4-(Fluoromethyl)benzoic Acid is used in chemical synthesis . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Pharmaceuticals
Fluorinated compounds, like 4-(Fluoromethyl)benzoic Acid, are widely used in the field of pharmaceuticals . The presence of fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .
Molecular Imaging
Fluorinated compounds are also used in molecular imaging . The unique properties of fluorine make these compounds particularly useful in this field .
Materials Science
In the field of materials science, fluorinated compounds have found a wide range of applications . The unique properties of fluorine, such as its bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements, make it a valuable element in materials science .
Enzymatic Synthesis
Enzymatic synthesis of fluorinated compounds is a growing field of research . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Life Science Research
4-(Fluoromethyl)benzoic Acid is used in various areas of life science research, including cell biology, genomics, proteomics, and other fields .
Safety And Hazards
properties
IUPAC Name |
4-(fluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADXJCSDQCVCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553762 | |
Record name | 4-(Fluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluoromethyl)benzoic Acid | |
CAS RN |
118507-45-2 | |
Record name | 4-(Fluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Fluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 4-(fluoromethyl)benzoic acid (FMeB) chosen as a building block for the synthesis of potential 5-HT1A antagonists?
A1: The research aimed to develop fluorine-18-labeled 5-HT1A antagonists for positron emission tomography (PET) imaging. FMeB, containing a fluorine-18 atom, was selected for several reasons:
- Fluorine-18 Isotope: Fluorine-18 is a positron emitter with a relatively long half-life (109.8 minutes), making it suitable for PET imaging and allowing for sufficient time for synthesis and imaging procedures [].
- Structural Similarity: FMeB bears structural resemblance to part of the WAY 100635 molecule, a known potent and selective 5-HT1A antagonist []. This similarity suggests potential for binding to the 5-HT1A receptor.
- Metabolic Stability: While FMeB itself wasn't the final compound, its incorporation aimed to improve the metabolic stability of the resulting antagonist compared to other tested derivatives [].
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